molecular formula C20H21N3O5 B2420726 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea CAS No. 895416-29-2

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2420726
CAS No.: 895416-29-2
M. Wt: 383.404
InChI Key: DJPVVQLYJPCEBI-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-16-5-3-2-4-15(16)22-20(25)21-13-10-19(24)23(12-13)14-6-7-17-18(11-14)28-9-8-27-17/h2-7,11,13H,8-10,12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPVVQLYJPCEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of the target compound involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Dihydrobenzo[b][1,4]dioxin Core : This is achieved through cyclization reactions involving ortho-dihydroxy compounds.
  • Pyrrolidine Ring Construction : The introduction of the pyrrolidine moiety can be accomplished via nucleophilic substitution reactions.
  • Urea Formation : The final step involves the reaction of the pyrrolidine derivative with isocyanates or amines to form the urea bond.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, potentially modulating pathways related to inflammation and cancer progression.
  • Receptor Interaction : It may act as an antagonist or modulator at adrenergic receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Anticancer Activity : In vitro tests demonstrate that derivatives of similar structures exhibit cytotoxicity against various cancer cell lines. For example, compounds with similar dihydrobenzo[dioxin] structures showed half-maximal inhibitory concentrations (IC50) in the low micromolar range against human colon cancer cells .
  • Neuroprotective Effects : A study focused on substituted derivatives revealed significant binding affinity to alpha(2)-adrenergic receptors, suggesting potential neuroprotective properties .
  • Anti-inflammatory Properties : Preliminary data indicate that the compound may reduce pro-inflammatory cytokine levels in cell culture models, hinting at its therapeutic potential in inflammatory diseases .

Data Tables

Biological ActivityIC50/EC50 ValuesReferences
Anticancer (HCT116)24.9 μM
Alpha(2) AntagonismPotent Binding
Anti-inflammatoryCytokine Reduction

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural characteristics that may lead to various therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit antiproliferative effects against various cancer cell lines. For instance, research on urea derivatives indicates significant growth inhibition in melanoma and renal cancer cell lines .
  • Anti-inflammatory Properties : The presence of specific functional groups may enhance the compound's ability to modulate inflammatory pathways, warranting further investigation into its therapeutic potential.

Research indicates that this compound may interact with biological targets through several mechanisms:

  • Enzyme Inhibition : The compound could potentially inhibit enzymes involved in metabolic pathways, similar to other urea derivatives that have shown inhibitory effects on α-glucosidase .
  • Oxidative Stress Modulation : The benzodioxin moiety is associated with antioxidant activity, which may protect cells from oxidative damage .

Material Science

Given its unique structure, the compound can be explored for applications in material science:

  • Polymer Development : The compound may serve as a building block for synthesizing new polymers or materials with specific properties tailored for industrial applications.

Antiproliferative Screening

A study conducted on a series of urea derivatives demonstrated that compounds structurally related to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea exhibited significant antiproliferative activity against the National Cancer Institute's 60 human cancer cell lines. Compounds were tested at a concentration of 10 µM, revealing promising results particularly in melanoma and breast cancer cell lines .

Mechanistic Studies

Further investigations into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells by generating oxidative stress and modulating signaling pathways involved in cell survival .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity against melanoma and renal cancer cells
Biological ActivityPotential enzyme inhibition and antioxidant properties
Material SciencePossible use as a polymer building block

Q & A

Basic Research Questions

Q. What synthetic routes are established for synthesizing this urea derivative, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a pyrrolidinone intermediate with functionalized dihydrobenzo[dioxin] and 2-methoxyphenyl groups. Key steps include:

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aromatic moieties .
  • Urea bond formation via reaction of an isocyanate with an amine, monitored by TLC/HPLC .
  • Purification using column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are optimal for confirming structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the dihydrodioxin ring (δ 4.2–4.5 ppm, OCH2), pyrrolidinone carbonyl (δ ~170 ppm), and urea NH protons (δ 8–10 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C21H21N3O5) .
  • IR spectroscopy : Confirm urea C=O (1640–1680 cm⁻¹) and pyrrolidinone carbonyl (1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield while reducing side-product formation?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • In-line monitoring : Use FTIR or ReactIR to track reaction progress and detect intermediates .
  • Side-product analysis : Employ LC-MS to identify byproducts and adjust protecting groups or stoichiometry .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding affinities with target proteins .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to predict reactivity .
  • MD simulations : Assess stability of ligand-target complexes over nanoseconds .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Reproduce experiments under controlled conditions (pH, temperature, cell lines) .
  • Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) and isothermal titration calorimetry (ITC) .
  • Meta-analysis : Statistically aggregate data to identify confounding variables (e.g., solvent effects) .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–80°C), light, and pH extremes (1–13), monitoring degradation via HPLC .
  • Kinetic modeling : Determine degradation rate constants and shelf-life predictions using Arrhenius equations .
  • Mass balance analysis : Quantify degradation products and pathways .

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